molecular formula C10H10N2O B1355976 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone CAS No. 50832-46-7

1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone

Cat. No. B1355976
CAS RN: 50832-46-7
M. Wt: 174.2 g/mol
InChI Key: FPPPVFGCSIOVCX-UHFFFAOYSA-N
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Description

“1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed .


Molecular Structure Analysis

The structure of imidazole has its respective numbering and resonance hybrids . The structure of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with an additional ethanone group attached to the imidazole ring.


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms . The physical and chemical properties of “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” would be similar, with some differences due to the additional ethanone group.

Scientific Research Applications

Antimycotic Activity

A study by Raga et al. (1992) synthesized a series of compounds including derivatives of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone and evaluated their antifungal activities. They reported preliminary antimycotic data and structure-activity relationships, highlighting the potential of these compounds in antimycotic research (Raga et al., 1992).

Synthesis and Structural Analysis

Zhu et al. (2012) detailed the synthesis of a compound using a tandem annulation reaction that includes 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone. They analyzed the dihedral angles and molecular structure, contributing to a deeper understanding of the compound's chemical properties (Zhu et al., 2012).

Cardiotonic Activity

Garalienė et al. (2006) investigated benzo[d]imidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, for their effects on heart muscle contractions and action potential duration. Their findings contribute to the potential use of these compounds in treating heart conditions (Garalienė et al., 2006).

Antimicrobial Activity

Reddy et al. (2010) synthesized a series of compounds, including derivatives of 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, and evaluated their antibacterial and antifungal activities. Their research shows the potential of these compounds as antimicrobial agents (Reddy et al., 2010).

Corrosion Inhibition

Ammal et al. (2018) studied the ability of benzimidazole derivatives, including 1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone, to inhibit corrosion in metals. This research is significant for industrial applications, especially in preventing metal degradation (Ammal et al., 2018).

Safety And Hazards

While specific safety and hazards information for “1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone” is not available, it’s important to handle all chemical compounds with care and use appropriate safety measures. For example, conditions to avoid generally include heat, flames, and sparks, and materials to avoid often include oxidizing agents .

properties

IUPAC Name

1-(6-methyl-1H-benzimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-3-4-8-9(5-6)12-10(11-8)7(2)13/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPPVFGCSIOVCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588658
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone

CAS RN

50832-46-7
Record name 1-(6-Methyl-1H-benzimidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Sabale, D Bhagwat, V Sabale - Research Journal of …, 2018 - indianjournals.com
Infectious microbial disease remains a major problem worldwide, because microbes have resisted prophylaxis or require longer therapy. Tuberculosis is most common and often deadly …
Number of citations: 10 www.indianjournals.com
A Agent - academia.edu
Infectious microbial disease remains a major problem worldwide, because microbes have resisted prophylaxis or required longer therapy. Tuberculosis is most common and often …
Number of citations: 3 www.academia.edu

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